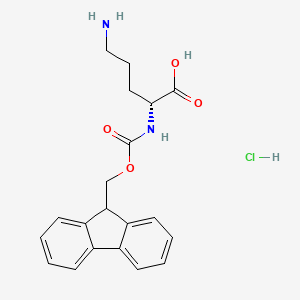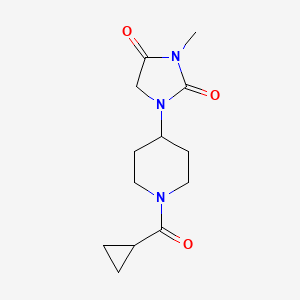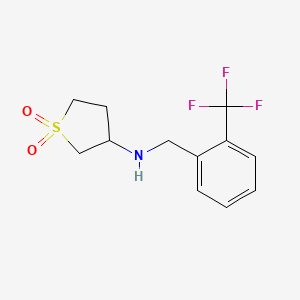![molecular formula C13H15BF4O3 B2669254 2-[4-Fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1366406-64-5](/img/structure/B2669254.png)
2-[4-Fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[4-Fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a complex organic compound. It contains a boronic acid group, which is often used in Suzuki-Miyaura cross-coupling reactions . The compound also contains a trifluoromethoxy group attached to a phenyl ring, which is a common motif in pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a phenyl ring substituted with a fluoro and a trifluoromethoxy group, and a dioxaborolane ring substituted with two methyl groups . The presence of fluorine atoms can significantly influence the compound’s physical and chemical properties, such as its reactivity, stability, and lipophilicity .
Chemical Reactions Analysis
As a boronic acid derivative, this compound can participate in various chemical reactions, most notably Suzuki-Miyaura cross-coupling reactions . These reactions are widely used in organic synthesis to form carbon-carbon bonds .
Applications De Recherche Scientifique
Precision Synthesis of Polymers
One of the primary applications of this compound is in the precision synthesis of polymers. For example, it has been utilized in the catalyst-transfer Suzuki-Miyaura coupling polymerization for the synthesis of poly(3-hexylthiophene) (P3HT), demonstrating its critical role in achieving polymers with narrow molecular weight distribution and high regioregularity (Yokozawa et al., 2011). This process allows for the creation of polymers with specific end-group functionalities, indicating the compound's utility in tailored polymer synthesis.
Development of Fluorinated Materials
Another significant application lies in the development of fluorinated materials. The synthesis and characterization of new fluoropolymers, incorporating siloxane-containing perfluorocyclobutane (PFCB) aromatic polyethers, have been described, showcasing the ability of fluorinated compounds to enhance material properties like thermal stability and elastomeric characteristics (Smith & Babb, 1996). These materials are of interest for their potential use in advanced coatings, sealants, and insulative components.
Enhancement of Hydrophobicity in Coatings
The compound has also found applications in modifying surface properties, particularly in increasing hydrophobicity. Fluorinated star-shaped block copolymers synthesized using this compound have shown significant increases in water contact angles, indicating enhanced surface hydrophobicity. This is beneficial for the development of moisture-resistant optical coatings, which can have applications in various electronic and optical devices (Qu, Xinran, & Wang, 2016).
Applications in Organic/Inorganic Semiconductor Hybrid Particles
The creation of organic/inorganic semiconductor hybrid particles through functionalized polyfluorene ligands highlights another area of application. This involves the synthesis of cadmium selenide quantum dots stabilized by polyfluorene, where the compound plays a crucial role in providing functional groups that bind to the inorganic core. These hybrid particles exhibit bright fluorescence emission and energy transfer efficiency, making them suitable for use in light-emitting devices and photovoltaics (de Roo et al., 2014).
Orientations Futures
The use of fluorinated organic compounds in pharmaceuticals and agrochemicals is a rapidly growing field . The unique properties of fluorine, such as its small size and high electronegativity, can significantly influence the biological activity of these compounds . Therefore, compounds like “2-[4-Fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” may have potential applications in the design and synthesis of new drugs and agrochemicals.
Propriétés
IUPAC Name |
2-[4-fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BF4O3/c1-11(2)12(3,4)21-14(20-11)8-5-6-9(15)10(7-8)19-13(16,17)18/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLVJEMZBKCRRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BF4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1R,3S)-1,2,2,3-tetramethylcyclopentyl]methanamine hydrochloride](/img/structure/B2669175.png)


![N-(3-chlorophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2669179.png)

![(7-Methylpyrrolo[2,3-d]pyrimidin-5-yl)methanamine HCl](/img/structure/B2669185.png)

![2-(oxan-4-yloxy)-N-[2-(trifluoromethoxy)phenyl]pyridine-4-carboxamide](/img/structure/B2669187.png)
![4,7-Diazaspiro[2.5]octan-5-one](/img/structure/B2669188.png)

![11-(Benzylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2669191.png)
![2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2669193.png)
